2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with thiazole-2-amine in the presence of a base, followed by acetylation with chloroacetyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar in structure but lacks the thiazole ring and trifluoromethyl group.
2-chloro-5-nitrobenzaldehyde: Contains a nitro group instead of the thiazole ring and acetamide group.
Uniqueness
The uniqueness of 2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide lies in its combination of a thiazole ring, trifluoromethyl group, and multiple chlorine atoms. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2OS/c14-5-11(21)20-12-19-6-9(22-12)4-7-3-8(13(16,17)18)1-2-10(7)15/h1-3,6H,4-5H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLECOJJFSEOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC2=CN=C(S2)NC(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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